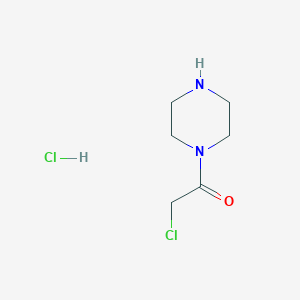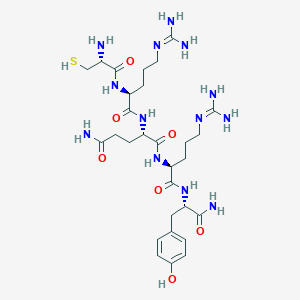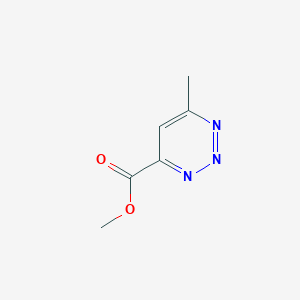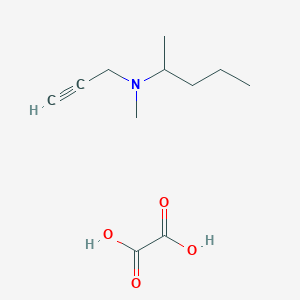
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is known for its unique structure, which includes a pentanamine backbone with a propynyl and methyl group attached, and it is paired with ethanedioate in a 1:1 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid typically involves the reaction of N-Methyl-N-2-propynyl-2-pentanamine with ethanedioic acid. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted amines or other derivatives.
Scientific Research Applications
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pentanamine: Similar structure but lacks the propynyl group.
N-Methyl-N-propyl-1-pentanamine: Similar structure but with a propyl group instead of a propynyl group.
N-Ethyl-2-methyl-2-pentanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid is unique due to the presence of both a propynyl and methyl group on the pentanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
143347-30-2 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-5-7-9(3)10(4)8-6-2;3-1(4)2(5)6/h2,9H,5,7-8H2,1,3-4H3;(H,3,4)(H,5,6) |
InChI Key |
DSWZXDHSUJGKGK-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
Synonyms |
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


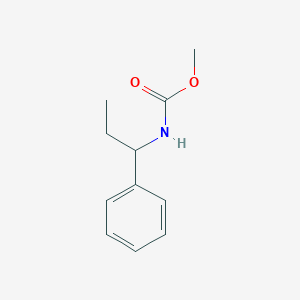
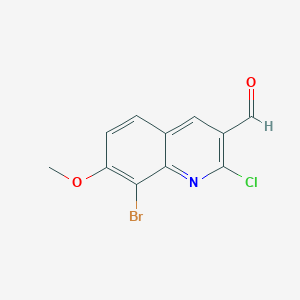
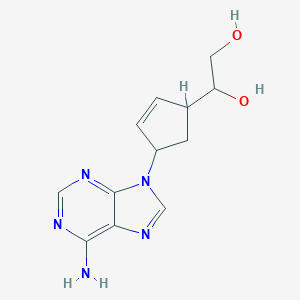
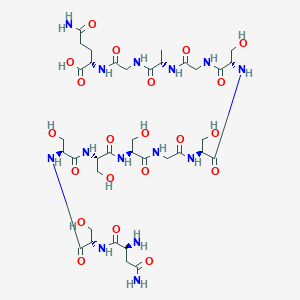
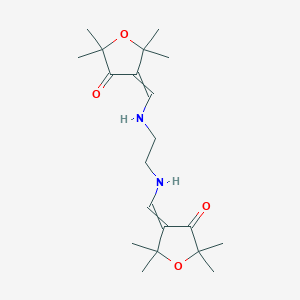
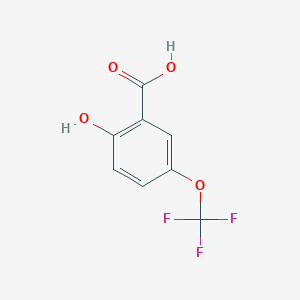
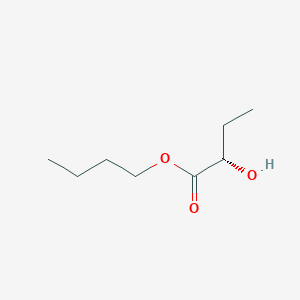
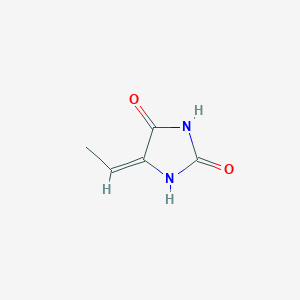
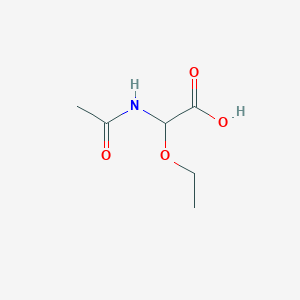
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
